molecular formula C16H14O3 B13955484 Benzoic acid, 2-benzoyl-5-ethyl- CAS No. 60270-84-0

Benzoic acid, 2-benzoyl-5-ethyl-

Cat. No.: B13955484
CAS No.: 60270-84-0
M. Wt: 254.28 g/mol
InChI Key: NWPAKHVMGCSGID-UHFFFAOYSA-N
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Description

Benzoic acid, 2-benzoyl-5-ethyl- is an organic compound with a complex structure that includes a benzene ring substituted with a carboxyl group, a benzoyl group, and an ethyl group. This compound is part of the larger family of benzoic acids, which are known for their wide range of applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-benzoyl-5-ethyl- typically involves the Friedel-Crafts acylation of ethylbenzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst. The general reaction scheme is as follows:

[ \text{C}_6\text{H}_5\text{C(O)Cl} + \text{C}_6\text{H}_5\text{C}_2\text{H}_5 \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_5\text{C(O)C}_6\text{H}_4\text{C}_2\text{H}_5 ]

Industrial Production Methods

Industrial production of benzoic acid, 2-benzoyl-5-ethyl- often involves the oxidation of toluene derivatives using catalysts such as cobalt or manganese naphthenates. This method is favored due to its high yield and the availability of raw materials .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-benzoyl-5-ethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form benzoic acid derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like sulfuric acid (H₂SO₄) and nitric acid (HNO₃) are used for nitration reactions.

Major Products

The major products formed from these reactions include various substituted benzoic acids, alcohols, and nitro compounds .

Scientific Research Applications

Benzoic acid, 2-benzoyl-5-ethyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzoic acid, 2-benzoyl-5-ethyl- involves its interaction with various molecular targets. The compound can undergo metabolic transformations, such as conjugation with glycine to form hippuric acid, which is then excreted from the body. This process involves enzymes like butyrate-CoA ligase and glycine N-acyltransferase .

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid: A simpler structure with a single carboxyl group attached to the benzene ring.

    Benzoyl chloride: Contains a benzoyl group attached to a chlorine atom.

    Ethylbenzene: A benzene ring with an ethyl group attached.

Uniqueness

Benzoic acid, 2-benzoyl-5-ethyl- is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it valuable in various applications .

Properties

CAS No.

60270-84-0

Molecular Formula

C16H14O3

Molecular Weight

254.28 g/mol

IUPAC Name

2-benzoyl-5-ethylbenzoic acid

InChI

InChI=1S/C16H14O3/c1-2-11-8-9-13(14(10-11)16(18)19)15(17)12-6-4-3-5-7-12/h3-10H,2H2,1H3,(H,18,19)

InChI Key

NWPAKHVMGCSGID-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)C(=O)O

Origin of Product

United States

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